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molecular formula C18H23ClN2O2 B117356 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride CAS No. 144576-50-1

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

Cat. No. B117356
M. Wt: 334.8 g/mol
InChI Key: DGJPRBXSVZULQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602160

Procedure details

In a similar manner to Example 1, 14 g (85.1 mmol) of 3-phenyl-5-butyrylisoxazole, 8.4 g (78.5 mmol) of pyrrolidine hydrochloride, 2.6 g (86.7 mmol) of paraformaldehyde and 20 droplets of concentrated hydrochloric acid were reacted in 20 ml of dioxane so that 3-phenyl-5-{2-(1-pyrrolidinylmethyl)butyvyl} was obtained.
Name
3-phenyl-5-butyrylisoxazole
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:16])[CH2:13][CH2:14][CH3:15])[O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:17].[NH:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1.[CH2:23]=O.Cl>O1CCOCC1>[ClH:17].[C:1]1([C:7]2[CH:11]=[C:10]([C:12](=[O:16])[CH:13]([CH2:23][N:18]3[CH2:22][CH2:21][CH2:20][CH2:19]3)[CH2:14][CH3:15])[O:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,6.7|

Inputs

Step One
Name
3-phenyl-5-butyrylisoxazole
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)C(CCC)=O
Name
Quantity
8.4 g
Type
reactant
Smiles
Cl.N1CCCC1
Name
Quantity
2.6 g
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C1=NOC(=C1)C(C(CC)CN1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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